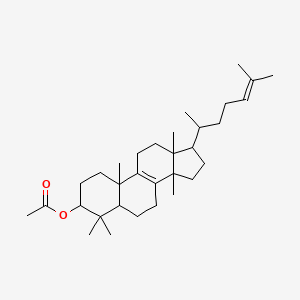
Lanosterol acetate
Übersicht
Beschreibung
Lanosterol acetate is a natural product found in Euphorbia antiquorum, Agaricus campestris, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Ophthalmological Applications
Cataract Treatment
Lanosterol acetate has been investigated for its role in treating cataracts, a leading cause of blindness worldwide. Recent studies have demonstrated that lanosterol can reverse lens opacification in animal models. For instance, a study involving cynomolgus monkeys showed that subconjunctival administration of lanosterol-loaded thermogel significantly improved lens clarity in early-stage cortical cataracts. The mechanism appears to involve increased solubility of lens proteins and reduced oxidative stress, suggesting that this compound could be a promising non-surgical treatment for cataracts .
| Study | Methodology | Results |
|---|---|---|
| Cynomolgus Monkey Study | Subconjunctival injection of lanosterol thermogel | Reduced cataract severity and improved lens clarity in cortical cataracts |
Immunological Applications
Modulation of Innate Immunity
This compound has been shown to modulate immune responses, particularly in macrophages. Research indicates that it reduces the secretion of inflammatory cytokines while enhancing phagocytic activity. In a study where macrophages were treated with lanosterol, there was a notable increase in survival rates during endotoxemic shock due to decreased cytokine release and enhanced bacterial clearance . This suggests potential applications in managing inflammatory diseases and improving immune responses.
| Study | Key Findings |
|---|---|
| Macrophage Study | Lanosterol accumulation led to reduced inflammatory cytokine secretion and improved bacterial clearance |
Oncological Applications
Anti-Glioblastoma Activity
Recent investigations have highlighted the potential of this compound as an anti-cancer agent, particularly against glioblastoma, an aggressive brain tumor. A study explored the effects of a compound that inhibits lanosterol synthase, leading to increased production of 24(S),25-epoxycholesterol, which has cytotoxic effects on glioma stem-like cells. This mechanism suggests that this compound could be developed into a therapeutic agent for treating glioblastoma .
| Study | Mechanism | Implications |
|---|---|---|
| Glioblastoma Research | Inhibition of lanosterol synthase leads to cytotoxic effects on cancer cells | Potential for developing targeted therapies for glioblastoma |
Eigenschaften
IUPAC Name |
[4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h11,22,24,27-28H,10,12-20H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPPJGMMIYJVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















